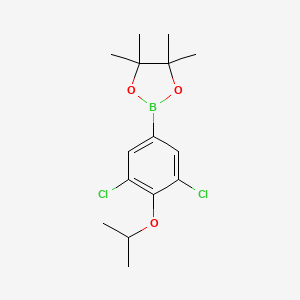

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures in pharmaceuticals and materials science. The core structure features a 1,3,2-dioxaborolane ring with 4,4,5,5-tetramethyl substituents, providing steric protection to the boron atom. The aryl group at the 2-position is substituted with two chlorine atoms at the 3- and 5-positions and an isopropoxy group at the 4-position. This substitution pattern introduces significant electronic and steric effects, influencing its reactivity and stability .

Properties

IUPAC Name |

2-(3,5-dichloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BCl2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXBHTCSXOIXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682304 | |

| Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-28-3 | |

| Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichloro-4-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to yield boron-containing alcohols.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted phenyl derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is studied for its potential use in drug development and as a tool for biological assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes. The pathways involved include the formation and cleavage of boron-oxygen and boron-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Chlorinated Derivatives

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :

This analog (MW: 334 g/mol) contains dichloro and dimethoxy groups. In Suzuki couplings, it achieved a 62.3% yield in synthesizing indazole derivatives, demonstrating moderate efficiency. The electron-withdrawing chlorine atoms enhance electrophilicity at the boron center, while methoxy groups provide mild electron-donating effects . - 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096998-40-0) :

With a similarity score of 0.84 to the target compound, this derivative has a single chlorine and an isopropoxy group. Reduced chlorination may lower reactivity in cross-couplings compared to the target compound, though steric hindrance from isopropoxy remains significant .

Heteroaromatic Analogs

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane :

The thienyl group is electron-rich, leading to faster transmetallation in Suzuki reactions compared to chlorinated arylboronates. This makes it suitable for synthesizing conjugated polymers but less stable toward hydrolysis .

Fluorinated Derivatives

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical environments. The presence of dichloro and isopropoxy groups on the phenyl ring contributes to its unique biological properties.

- Molecular Formula : C16H20Cl2BNO2

- Molecular Weight : 340.15 g/mol

Research indicates that compounds with dioxaborolane structures can interact with biological targets through various mechanisms:

- Enzyme Inhibition : Dioxaborolanes are known to inhibit certain enzymes by forming stable complexes that prevent substrate binding.

- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammation and cellular stress responses.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity:

- In vitro Studies : In cell line assays, the compound showed cytotoxic effects against various cancer types including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various boron-containing compounds including this dioxaborolane derivative. The findings revealed its potential as a lead compound for developing new antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.